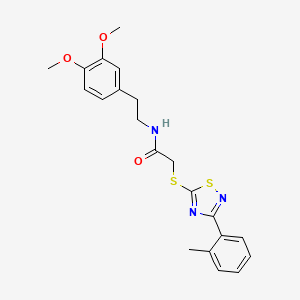

N-(3,4-dimethoxyphenethyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,4-dimethoxyphenethyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes a phenethyl group, a thiadiazole ring, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting o-tolyl hydrazine with carbon disulfide and an appropriate oxidizing agent under controlled conditions.

Attachment of the Phenethyl Group: The 3,4-dimethoxyphenethyl group is introduced through a nucleophilic substitution reaction, where the phenethylamine reacts with a suitable electrophile.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Reaction Efficiency Comparisons

Microwave-assisted synthesis demonstrates superior efficiency for thiadiazole derivatives:

| Entry | Conventional Method | Microwave Method | Yield Improvement |

|---|---|---|---|

| Thiadiazole formation | 1.5–2 hours | 5–6 minutes | 80–88% (microwave) |

| Triazolo-thiadiazepine derivatives | 10–18 hours | 60–120 seconds | 90–97% (microwave) |

| Thioether-containing derivatives | 15 minutes | 15 minutes | Comparable yields |

Mechanistic Insights

-

Microwave irradiation : Enhances reaction rates by localized heating, favoring nucleophilic substitution and condensation reactions .

-

Thioether formation : Likely involves displacement of a leaving group (e.g., chloride) by a thiolate nucleophile, stabilized by the thiadiazole ring.

-

Acetamide stability : The amide group resists hydrolysis under mild conditions due to resonance stabilization.

Potential Reactions

While the compound’s biological activity (e.g., antimicrobial properties) is notable, its chemical reactivity centers on:

-

S-Oxidation : Thioether (S-R) to sulfoxide/sulfone under strong oxidizing agents (e.g., hydrogen peroxide).

-

Amide hydrolysis : Acidic/basic conditions could cleave the acetamide group, though steric hindrance from the bulky aromatic groups may slow this.

-

Substitution : Reactivity at the thiadiazole ring may be limited unless activated by electron-withdrawing groups .

Structural Analysis

The compound’s molecular formula (C₃₃H₃₆N₃O₄S₂ ) and structure suggest:

-

Key functional groups : Acetamide, thioether, and 1,2,4-thiadiazole ring.

-

Biological relevance : Thiadiazole moieties are linked to antimicrobial activity, with substitutions (e.g., o-tolyl) potentially modulating potency .

Analytical Validation

-

NMR and HRMS : Critical for confirming the integrity of intermediates and final product.

-

Thermal stability : Likely moderate due to aromatic components, though microwave synthesis conditions (e.g., 201–217°C) suggest thermal resilience.

Aplicaciones Científicas De Investigación

Structural Features

The presence of the 1,2,4-thiadiazole moiety is significant as it is associated with various pharmacological activities. The dimethoxyphenethyl group may enhance lipophilicity and bioavailability.

Antimicrobial Properties

Research indicates that thiadiazole derivatives often exhibit potent antimicrobial activity. A review highlighted that compounds containing the 1,3,4-thiadiazole structure have shown significant antibacterial and antifungal properties compared to standard drugs. For instance, derivatives with this moiety demonstrated higher efficacy against Gram-positive and Gram-negative bacteria as well as fungal strains like Aspergillus spp. .

Anticancer Potential

Several studies have focused on the cytotoxic effects of thiadiazole derivatives on cancer cell lines. The compound's structure suggests potential activity against various cancers. For example, derivatives have shown inhibition of growth in human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines with GI50 values indicating significant potency .

MAO-A Inhibition

Recent research has identified novel thiadiazole compounds as potential inhibitors of monoamine oxidase A (MAO-A), an enzyme linked to mood regulation and depression. The ability to inhibit MAO-A could position N-(3,4-dimethoxyphenethyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide as a candidate for developing antidepressant therapies .

Diuretic Activity

Some studies have evaluated the diuretic properties of thiadiazole derivatives, suggesting that this compound may also possess similar effects. This application could be beneficial in managing conditions like hypertension and edema .

Case Study 1: Antimicrobial Activity

A series of experiments conducted on various thiadiazole derivatives revealed that specific substitutions on the thiadiazole ring significantly enhanced their antimicrobial activity against both bacterial and fungal pathogens. The results indicated that modifications could lead to compounds with MIC values lower than those of conventional antibiotics .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies demonstrated that certain derivatives of thiadiazoles exhibited cytotoxicity towards multiple cancer cell lines. For instance, one derivative showed a GI50 value of just 3.29 μg/mL against HCT116 cells, indicating strong potential for further development as an anticancer agent .

Case Study 3: MAO-A Inhibition

A recent synthesis of new thiadiazole derivatives led to the discovery of compounds with promising MAO-A inhibitory activity. These findings suggest that further exploration into the structure-activity relationship could yield effective antidepressants .

Mecanismo De Acción

The mechanism by which N-(3,4-dimethoxyphenethyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme involved in cell proliferation, thereby exhibiting anticancer properties.

Comparación Con Compuestos Similares

Similar Compounds

N-(3,4-dimethoxyphenethyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

N-(3,4-dimethoxyphenethyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide: Similar structure but with a meta-tolyl group.

Uniqueness

The uniqueness of N-(3,4-dimethoxyphenethyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ortho-tolyl group may confer distinct steric and electronic properties compared to its para- and meta- counterparts, potentially leading to unique interactions with biological targets and different pharmacological profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

N-(3,4-dimethoxyphenethyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C20H25N3O5S

- Molecular Weight : 403.49 g/mol

- CAS Number : Not specified in the available literature.

1. Anticancer Activity

Research has indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that certain 1,3,4-thiadiazole derivatives showed potent growth inhibition against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Thiadiazole Derivative I | MCF-7 (Breast Cancer) | 0.28 |

| Thiadiazole Derivative II | HL-60 (Leukemia) | 9.6 |

These studies suggest that the incorporation of the thiadiazole moiety enhances the cytotoxic effects against cancer cells by inducing cell cycle arrest and down-regulating specific oncogenes such as MMP2 and VEGFA .

2. Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has also been explored extensively. Compounds containing the 1,3,4-thiadiazole scaffold have shown activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32.6 µg/mL |

| Escherichia coli | 47.5 µg/mL |

These findings indicate that derivatives with the thiadiazole ring can be effective against both Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antimicrobial agents .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets within cells:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells at the G2/M phase.

- Inhibition of Oncogenes : It down-regulates key genes involved in tumor progression and metastasis.

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

- Breast Cancer Treatment : A derivative similar to this compound was tested in vitro against MCF-7 cells and demonstrated significant growth inhibition.

- Antimicrobial Trials : Clinical trials involving thiadiazole derivatives showed promising results against resistant bacterial strains, suggesting their potential as alternative treatments in antibiotic resistance scenarios .

Propiedades

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S2/c1-14-6-4-5-7-16(14)20-23-21(29-24-20)28-13-19(25)22-11-10-15-8-9-17(26-2)18(12-15)27-3/h4-9,12H,10-11,13H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRAYVGYTRBHRTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.